molecular formula C12H16O3 B15124158 Benzaldehyde, 2-hydroxy-4-(pentyloxy)- CAS No. 89027-79-2

Benzaldehyde, 2-hydroxy-4-(pentyloxy)-

Cat. No.: B15124158
CAS No.: 89027-79-2
M. Wt: 208.25 g/mol
InChI Key: DZXBQKUZGYIEEZ-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-hydroxy-4-(pentyloxy)- is an organic compound with the molecular formula C12H16O3. This compound is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxy group at the second position and a pentyloxy group at the fourth position. It is known for its aromatic properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-hydroxy-4-(pentyloxy)- typically involves the reaction of 2-hydroxybenzaldehyde with pentanol in the presence of an acid catalyst. The reaction proceeds through an etherification process where the hydroxy group of the benzaldehyde reacts with the alcohol group of pentanol to form the pentyloxy substituent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of continuous reactors and efficient separation techniques to isolate the desired product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzaldehyde, 2-hydroxy-4-(pentyloxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-hydroxy-4-(pentyloxy)- involves its interaction with cellular components. It can act as a redox-active compound, disrupting cellular antioxidation systems. This disruption can lead to oxidative stress in cells, making it effective as an antimicrobial and antifungal agent. The compound targets molecular pathways involved in cellular redox homeostasis, such as superoxide dismutases and glutathione reductase .

Comparison with Similar Compounds

Uniqueness: Benzaldehyde, 2-hydroxy-4-(pentyloxy)- is unique due to the presence of both hydroxy and pentyloxy groups, which confer distinct chemical properties and reactivity. The pentyloxy group increases its hydrophobicity and alters its interaction with biological membranes, enhancing its potential as an antimicrobial agent .

Properties

CAS No.

89027-79-2

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-hydroxy-4-pentoxybenzaldehyde

InChI

InChI=1S/C12H16O3/c1-2-3-4-7-15-11-6-5-10(9-13)12(14)8-11/h5-6,8-9,14H,2-4,7H2,1H3

InChI Key

DZXBQKUZGYIEEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC(=C(C=C1)C=O)O

Origin of Product

United States

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